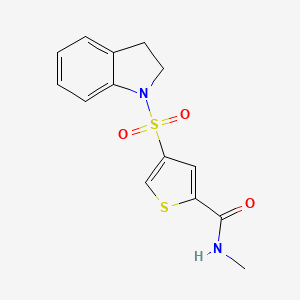

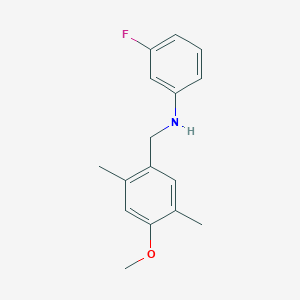

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-methyl-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives often involves the creation of new synthetic pathways and the exploration of their chemical properties . For example, the synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole nucleus. This nucleus is aromatic in nature due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Generally, they are crystalline and colorless in nature with specific odors .Mecanismo De Acción

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Research into novel semi-organometallic nonlinear optical (NLO) crystals has led to the development of materials like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ (STA). These materials have shown promising applications in NLO due to their favorable properties and efficiencies greater than standard potassium dihydrogen phosphate (KDP), indicating their potential in optoelectronic applications .

Propiedades

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-15-14(17)13-8-11(9-20-13)21(18,19)16-7-6-10-4-2-3-5-12(10)16/h2-5,8-9H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXZKQCAIHETPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)

![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)

![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)

![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)

![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)